![molecular formula C18H21NO2 B5619865 1-[4-acetyl-1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B5619865.png)
1-[4-acetyl-1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone
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Overview
Description
1-[4-acetyl-1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone is an organic compound with a complex structure that includes a pyrrole ring substituted with acetyl and dimethylphenyl groups
Preparation Methods
The synthesis of 1-[4-acetyl-1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone can be achieved through several routes. One common method involves the use of 3,4-dimethylacetophenone as a starting material. The synthetic route typically includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through a cyclization reaction involving the condensation of 3,4-dimethylacetophenone with an appropriate amine and aldehyde under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[4-acetyl-1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-acetyl-1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific pathways or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-[4-acetyl-1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting metabolic processes .
Comparison with Similar Compounds
1-[4-acetyl-1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone can be compared with similar compounds such as:
3,4-Dimethylacetophenone: A simpler structure lacking the pyrrole ring, used in similar synthetic applications.
1-(3,4-Dimethoxyphenyl)ethanone: Contains methoxy groups instead of methyl groups, leading to different chemical properties and reactivity.
1-(3,4-Dimethylphenyl)ethanol: The alcohol derivative of the compound, with different solubility and reactivity profiles.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of the pyrrole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-acetyl-1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-10-7-8-16(9-11(10)2)19-12(3)17(14(5)20)18(13(19)4)15(6)21/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELZUSVPQOKTRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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